N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide

Description

Peimisine is a steroidal alkaloid primarily found in the bulbs of Fritillaria species, particularly Fritillaria thunbergii and Fritillaria ussuriensis . It is known for its various pharmacological activities, including anti-inflammatory, anti-tumor, and antihypertensive properties . Peimisine has been traditionally used in Chinese medicine for its expectorant and antitussive effects .

Properties

CAS No. |

120181-23-9 |

|---|---|

Molecular Formula |

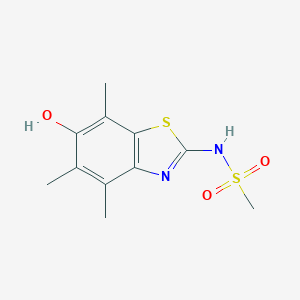

C11H14N2O3S2 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |

InChI |

InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13) |

InChI Key |

SEMBQAAHUGDVKT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |

Canonical SMILES |

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |

Synonyms |

Methanesulfonamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Peimisine can be synthesized through the extraction of Fritillaria bulbs. The process involves several steps, including drying, grinding, and extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate peimisine .

Industrial Production Methods: Industrial production of peimisine involves the use of supercritical fluid extraction (SFE) techniques. This method optimizes the extraction process by using supercritical carbon dioxide as a solvent, which enhances the yield and purity of peimisine . The conditions for SFE typically include a temperature of around 60°C and a pressure of 26.5 MPa .

Chemical Reactions Analysis

Types of Reactions: Peimisine undergoes various chemical reactions, including:

Oxidation: Peimisine can be oxidized to form peiminine, another alkaloid with similar pharmacological properties.

Substitution: Peimisine can undergo substitution reactions, particularly at the nitrogen atom, to form derivatives with enhanced bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Peiminine.

Reduction: Reduced forms of peimisine.

Substitution: Various peimisine derivatives.

Scientific Research Applications

Peimisine has a wide range of scientific research applications:

Mechanism of Action

Peimisine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Peimisine is compared with other steroidal alkaloids such as peimine, peiminine, and verticine:

Peimisine’s uniqueness lies in its dual role as a muscarinic M receptor antagonist and an angiotensin-converting enzyme inhibitor, which distinguishes it from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.